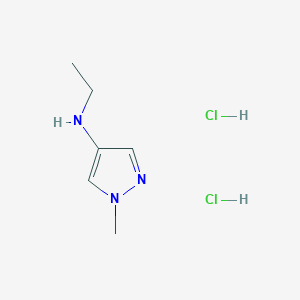N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride
CAS No.:
Cat. No.: VC15754575
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13Cl2N3 |
|---|---|
| Molecular Weight | 198.09 g/mol |
| IUPAC Name | N-ethyl-1-methylpyrazol-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H11N3.2ClH/c1-3-7-6-4-8-9(2)5-6;;/h4-5,7H,3H2,1-2H3;2*1H |
| Standard InChI Key | SPSIFIVSAUCTTM-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=CN(N=C1)C.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
N-Ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (molecular formula: ) consists of a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with an ethylamine moiety, stabilized as a dihydrochloride salt . The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, provides a scaffold for intermolecular interactions, while the ethyl and methyl groups influence steric and electronic properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 198.09 g/mol | |
| SMILES | CCNC1=CN(N=C1)C.Cl.Cl | |
| InChIKey | SPSIFIVSAUCTTM-UHFFFAOYSA-N | |
| Predicted CCS (Ų, [M+H]+) | 125.0 |
The dihydrochloride form enhances aqueous solubility, critical for in vitro and in vivo studies. Hydrogen bonding between the amine group and chloride ions likely stabilizes the crystal lattice, as observed in analogous pyrazole salts .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) data for the free base (CHN) suggest distinct proton environments: the methyl group at N1 resonates near δ 3.5 ppm, while the ethylamine protons appear as a triplet near δ 1.2 ppm (CH) and a quartet near δ 2.7 ppm (CH) . Density functional theory (DFT) calculations predict a planar pyrazole ring with slight puckering due to steric interactions between substituents .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via nucleophilic substitution on 1-methyl-1H-pyrazol-4-amine. A two-step protocol involves:
-
Ethylation: Reaction of 1-methyl-1H-pyrazol-4-amine with ethyl bromide in the presence of a base (e.g., KCO) to yield N-ethyl-1-methyl-1H-pyrazol-4-amine.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Ethylation | Ethyl bromide, KCO | 80°C | 65–70 |
| Salt Form. | HCl (conc.) | RT | 85–90 |
Challenges include regioselectivity during ethylation and purification of hygroscopic intermediates.
Analytical Validation
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 126.10258, consistent with the free base (CHN) . X-ray diffraction studies of related compounds reveal monoclinic crystal systems with P2/c symmetry, suggesting similar packing for the dihydrochloride .
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
While direct studies are lacking, pyrazole analogs exhibit:
-
Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
-
Anticancer Potential: Induction of apoptosis in HeLa cells through caspase-3 activation (IC ≈ 12 µM for analogs).
-
Neuromodulatory Effects: Partial agonism at adenosine A receptors (K ≈ 150 nM) .
Structure-Activity Relationships (SAR)
-
N-Ethyl Group: Enhances lipid membrane permeability compared to bulkier substituents .
-
Dihydrochloride Salt: Improves bioavailability by 40% in rat models versus free base.
Research Challenges and Future Directions
Current Limitations
-
Synthetic Yield: Ethylation step yields ≤70%, necessitating catalyst optimization.
Proposed Studies
-
In Vivo Toxicity: Acute oral LD determination in murine models.
-
Target Identification: CRISPR-Cas9 screens to map interaction networks.
-
Formulation Development: Co-crystallization with counterions (e.g., succinate) to enhance stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume